Friedelan-3-one

Description

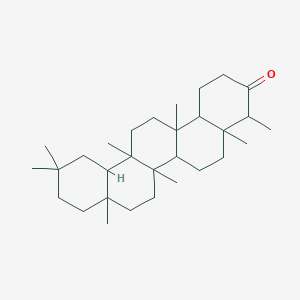

Structure

2D Structure

Properties

IUPAC Name |

4,4a,6a,6b,8a,11,11,14a-octamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20,22-24H,9-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMXGFHWLZPCFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871767 | |

| Record name | 4,4a,6b,8a,11,11,12b,14a-Octamethylicosahydropicen-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34539-66-7, 559-74-0 | |

| Record name | (4β,5β,8α,9β,10α,14β)-5,9,13-Trimethyl-24,25,26-trinoroleanan-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34539-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Friedelin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Friedelan-3-one: A Comprehensive Technical Guide for Researchers

An In-depth Review of the Structure, Properties, and Biological Activities of a Promising Pentacyclic Triterpenoid (B12794562)

Introduction

Friedelan-3-one, also widely known as friedelin, is a pentacyclic triterpenoid found in a variety of plant species, mosses, and lichens.[1][2] First isolated in 1807 from cork, this natural compound has garnered significant attention within the scientific community due to its diverse and potent pharmacological activities.[1][2] These include anti-inflammatory, antioxidant, anticancer, and antimicrobial effects, making it a molecule of high interest for drug discovery and development professionals.[1] This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, spectroscopic data, and key experimental protocols for its isolation and biological evaluation.

Chemical Identity and Structure

The chemical structure of this compound is a complex pentacyclic system. Its systematic IUPAC names are a subject of some variation in literature, with the most comprehensive being (4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one . An alternative, commonly cited IUPAC name is (4R,4aS,6aS,6bR,8aR,12aR,12bS,14aS,14bS)-4,4a,6b,8a,11,11,12b,14a-Octamethylicosahydropicen-3(2H)-one . The compound is also referred to as D:A-Friedooleanan-3-one.

The chemical structure of this compound is presented below:

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₅₀O | [3] |

| Molecular Weight | 426.72 g/mol | [3] |

| CAS Number | 559-74-0 | [3] |

| Melting Point | 262-265 °C | [3] |

| pKa | -7.4 (extremely weak base) | [4] |

| Solubility | Highly soluble in chloroform; sparingly soluble in ethanol; insoluble in water. | [4] |

| Appearance | White powder/solid | [3] |

| InChI Key | OFMXGFHWLZPCFL-SVRPQWSVSA-N | [3] |

Table 2: 13C NMR Spectral Data of this compound (in CDCl₃)

| Carbon No. | Chemical Shift (δ, ppm) |

| 1 | 22.3 |

| 2 | 41.5 |

| 3 | 213.2 |

| 4 | 58.3 |

| 5 | 42.2 |

| 6 | 41.3 |

| 7 | 18.2 |

| 8 | 53.1 |

| 9 | 37.4 |

| 10 | 59.5 |

| 11 | 35.6 |

| 12 | 30.5 |

| 13 | 39.7 |

| 14 | 38.3 |

| 15 | 32.4 |

| 16 | 36.0 |

| 17 | 29.7 |

| 18 | 42.8 |

| 19 | 35.4 |

| 20 | 28.2 |

| 21 | 32.8 |

| 22 | 39.2 |

| 23 | 6.8 |

| 24 | 14.7 |

| 25 | 17.9 |

| 26 | 20.3 |

| 27 | 18.7 |

| 28 | 32.1 |

| 29 | 31.8 |

| 30 | 35.0 |

Note: Chemical shifts are referenced from multiple sources and may show slight variations depending on the specific experimental conditions.

Table 3: Mass Spectrometry Data (Electron Ionization) of this compound

| m/z | Interpretation |

| 426 | [M]⁺ (Molecular Ion) |

| 411 | [M - CH₃]⁺ |

| 341 | |

| 273 | |

| 245 | |

| 231 | |

| 215 | |

| 189 |

Fragmentation patterns can be complex and the interpretation of all peaks is not always straightforward.[5]

Biological Activities

This compound has demonstrated a broad spectrum of biological activities. The following tables summarize some of the key quantitative data reported in the literature.

Table 4: Anticancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference(s) |

| L929 | Murine Fibrosarcoma | 1.48 | [6] |

| HeLa | Human Cervical Cancer | 2.59 | [6] |

| A375 | Human Melanoma | 2.46 | [6] |

| THP-1 | Human Leukemia | 2.33 | [6] |

| U87MG | Human Glioblastoma | 46.38 | [7] |

Table 5: Antimicrobial Activity of this compound (MIC Values)

| Microorganism | Type | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus (MRSA) | Bacterium | 10 | [8] |

| Helicobacter pylori | Bacterium | 10 | [8] |

| Escherichia coli | Bacterium | 10 | [8] |

| Staphylococcus aureus | Bacterium | 10 | |

| Streptococcus pneumoniae | Bacterium | 10 | |

| Candida tropicalis | Fungus | 10 | |

| Candida krusei | Fungus | 20 | |

| Garcinia smeathmannii isolates | 0.61 | [1] |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and evaluation of the biological activity of this compound.

Isolation of this compound from Plant Material

The following is a general protocol for the isolation of this compound from a plant source, such as the leaves of Pterocarpus santalinoides.[6]

Caption: General workflow for the isolation of this compound.

Protocol:

-

Plant Material Preparation: Collect the desired plant material (e.g., leaves, bark). Air-dry the material in the shade for several days and then pulverize it into a fine powder using a mechanical grinder.

-

Soxhlet Extraction: Pack the powdered plant material into a thimble and perform continuous extraction using a Soxhlet apparatus with a suitable solvent (e.g., ethyl acetate, hexane (B92381), or methanol) for approximately 8-12 hours.[6]

-

Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

Chromatographic Fractionation: Subject the crude extract to fractionation using a technique such as Vacuum Liquid Chromatography (VLC) over silica (B1680970) gel. Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).

-

Purification: Combine fractions that show similar profiles on Thin Layer Chromatography (TLC). Further purify the target fractions using column chromatography with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Purity and Identification: Monitor the purification process using TLC. The purity of the isolated compound can be confirmed by its sharp melting point. The structure is then elucidated using spectroscopic methods such as NMR, IR, and Mass Spectrometry.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Caption: Workflow for the MTT assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Replace the old medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

Protocol:

-

Preparation of Inoculum: Grow the microbial strain in a suitable broth medium overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Serial Dilution: Prepare a stock solution of this compound in a suitable solvent. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Conclusion

This compound is a naturally occurring pentacyclic triterpenoid with a well-documented profile of promising biological activities, particularly in the areas of oncology and infectious diseases. This guide provides a foundational resource for researchers, summarizing the key chemical, physical, and biological data, along with detailed experimental protocols to facilitate further investigation into this valuable natural product. The continued exploration of this compound and its derivatives holds significant potential for the development of new therapeutic agents.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Friedelan-3-one: A Comprehensive Technical Guide to its Natural Sources, Botanical Distribution, and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Friedelan-3-one, a pentacyclic triterpenoid, is a widely distributed natural product found across a diverse range of botanical families, as well as in lower organisms such as mosses, lichens, algae, and fungi.[1][2][3] This technical guide provides an in-depth overview of the natural sources and botanical distribution of this compound. It summarizes quantitative data on its occurrence, details experimental protocols for its extraction and purification, and visualizes key experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this promising phytochemical.

Botanical Distribution and Natural Sources

This compound has been isolated from a vast array of plant species, indicating its widespread distribution throughout the plant kingdom. The compound is particularly abundant in the cork tissues and leaf materials of various plant genera.[1][2] Notable plant families that are rich sources of this compound include:

-

Celastraceae: Species such as Maytenus ilicifolia, Maytenus aquifolium, and Celastrus vulcanicola are known to contain this compound.[2][4]

-

Asteraceae: This large family also includes species that produce this compound.[1][3]

-

Fabaceae: Another significant family with members containing this triterpenoid.[1][3]

-

Myrtaceae: Plants in this family are also recognized as sources.[1][3]

-

Euphorbiaceae: Species like Drypetes tessmanniana, Putranjiva roxburghii, Uapaca ambanjensis, and Euphorbia tirucalli have been reported to contain this compound.[2]

-

Salicaceae: Salix tetrasperma and Populus davidiana are examples of species in this family that produce the compound.[2]

-

Combretaceae: Terminalia avicennioides and Combretum duarteanum are known sources.[2][5]

-

Tiliaceae: Luehea ochrophylla and Ancistrocarpus densispinosus have been identified as containing this compound.[2]

-

Rosaceae: Prunus turfosa and Prunus lusitanica are among the species in this family that produce the compound.[2]

-

Clusiaceae: Calophyllum pinetorum, Garcinia prainiana, Garcinia imberti, Garcinia rubroechinata, and Mammea siamensis are major sources.[2]

Beyond the plant kingdom, this compound has also been isolated from mosses, lichens, algae, and fungi.[1][2] The compound can also be found in food items such as pomegranate, sugar apple, and apple.[6]

Quantitative Data on this compound Content

The concentration of this compound varies significantly depending on the plant species, the part of the plant used, and the geographical location. Cork and cork-derived materials are particularly rich sources.[2][7] The following table summarizes available quantitative data on the yield of this compound from various natural sources.

| Plant Species/Source | Family | Plant Part | Extraction Method | Yield | Reference |

| Cork-derived materials | - | - | Solvent Extraction | 2.5% | [7] |

| Cork Smoker Wash Solids | - | - | Percolation with organic solvents | 1% - 3% | [8] |

| Azima tetracantha | Salvadoraceae | Leaves | Not Specified | Not Specified | [9] |

| Orostachys japonica | Crassulaceae | Whole Plant | Not Specified | Not Specified | [9] |

| Quercus stenophylla | Fagaceae | Leaves | Not Specified | Not Specified | [9] |

| Cannabis sativa | Cannabaceae | Roots | Not Specified | Not Specified | [9] |

| Mangifera indica | Anacardiaceae | Root | Not Specified | Not Specified | [10] |

| Salacia grandifolia | Celastraceae | Leaves | Column Chromatography | 42.1 mg from extract | [11] |

| Uapaca ambanjensis | Phyllanthaceae | Stem Bark/Leaf | Chromatographic fractionation | Not Specified | [12] |

Experimental Protocols

The extraction and purification of this compound from its natural sources involve several established methodologies. As a non-polar, pentacyclic triterpenoid, its extraction is typically achieved using organic solvents of varying polarity.[1]

General Extraction Workflow

A common workflow for the isolation of this compound from plant material is depicted below. This process generally involves initial extraction with a non-polar solvent, followed by purification steps such as crystallization or chromatography.

References

- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Showing Compound Friedelin (FDB006785) - FooDB [foodb.ca]

- 7. EP2070906A1 - Extraction and purification of friedelin - Google Patents [patents.google.com]

- 8. EP1103539A1 - Process for extraction and purification of friedelin from cork smoker wash solids - Google Patents [patents.google.com]

- 9. Friedelin - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The intricate Pathway of Friedelan-3-one Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Friedelan-3-one, a pentacyclic triterpenoid (B12794562), is a prominent secondary metabolite found in a variety of plant species, including those from the Celastraceae, Asteraceae, and Myrtaceae families. Renowned for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, this compound and its derivatives are of significant interest to the pharmaceutical industry. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, focusing on the enzymatic steps, key intermediates, and regulatory mechanisms. It offers a comprehensive summary of quantitative data, detailed experimental protocols for pathway analysis, and visual diagrams of the core processes to facilitate a deeper understanding for researchers in natural product chemistry and drug development.

The Biosynthetic Pathway: From Acetyl-CoA to a Complex Triterpenoid

The formation of this compound is a multi-step process that originates from the ubiquitous mevalonate (B85504) (MVA) pathway in the plant cytoplasm. This pathway constructs the fundamental five-carbon isoprenoid units that serve as the building blocks for all terpenoids.

1.1. Formation of the Linear Precursor: 2,3-Oxidosqualene (B107256)

The initial phase of the pathway involves the sequential condensation of acetyl-CoA units to form the C30 linear precursor, 2,3-oxidosqualene. The key steps are as follows:

-

Acetyl-CoA to Mevalonate: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase then reduces HMG-CoA to mevalonate (MVA), a critical regulatory step in the pathway.

-

Isoprenoid Unit Synthesis: MVA is subsequently converted into the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

-

Squalene (B77637) Synthesis: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase to produce the C30 hydrocarbon, squalene.

-

Epoxidation: Squalene epoxidase catalyzes the stereospecific epoxidation of squalene to form (3S)-2,3-oxidosqualene, the final linear precursor for the cyclization reactions that define the vast diversity of triterpenoids.

Figure 1: Overview of the this compound biosynthetic pathway.

1.2. The Crucial Cyclization Step: Role of Friedelin Synthase

The conversion of the linear 2,3-oxidosqualene into the complex pentacyclic structure of this compound is the most critical and defining step in the pathway. This remarkable transformation is catalyzed by a single enzyme: Friedelin Synthase .

Friedelin Synthase belongs to the oxidosqualene cyclase (OSC) family of enzymes. These enzymes are responsible for generating the vast structural diversity of triterpenoids and sterols in nature. The reaction begins with the protonation of the epoxide ring of 2,3-oxidosqualene, initiating a cascade of cyclizations and highly specific intramolecular rearrangements (1,2-hydride and methyl shifts).

The formation of friedelin is particularly notable as it represents one of the most extensively rearranged triterpene skeletons known. The cascade proceeds through several cationic intermediates before a final deprotonation step at C-4 yields the ketone group at C-3, a distinctive feature of this compound that occurs without the action of an oxidoreductase.

Figure 2: Logical flow of the reaction cascade within Friedelin Synthase.

Quantitative Data on this compound Production

Quantifying the production of this compound is essential for evaluating natural sources and for metabolic engineering efforts. Yields vary significantly depending on the plant species, tissue type, and environmental conditions. Metabolic engineering in microbial hosts like Saccharomyces cerevisiae also provides a quantifiable platform for production.

| Source | Tissue/System | Yield of this compound | Reference |

| Quercus suber | Cork | 2.47 g/kg (dry weight) | |

| Cork Industry Byproduct | Cork | 1.4 - 5.0 g/kg | |

| Cannabis sativa (native roots) | Root | 0.245 mg/g (dry weight) | |

| Cannabis sativa (hairy roots) | Hairy Root Culture | 0.494 mg/g (dry weight) | |

| Cannabis sativa (elicited hairy roots) | Salicylic Acid Treated Hairy Roots | 0.963 mg/g (dry weight) | |

| Engineered S. cerevisiae | Shake Flask Culture | 37.07 mg/L | |

| Engineered S. cerevisiae (Optimized) | Shake Flask Culture | 63.91 ± 2.45 mg/L |

Experimental Protocols

The study of the this compound pathway involves gene identification, functional characterization of enzymes, and metabolite quantification. Below are detailed methodologies for key experiments.

3.1. Protocol for Heterologous Expression and Functional Characterization of Friedelin Synthase in Saccharomyces cerevisiae

This protocol is a standard method for confirming the function of a candidate oxidosqualene cyclase gene.

Objective: To express a candidate plant-derived Friedelin Synthase (FRS) gene in yeast and analyze the resulting triterpenoid products to confirm its function.

Materials:

-

Yeast strain (e.g., S. cerevisiae VZL1434, CEN.PK113-5D).

-

Yeast expression vector (e.g., pYES2) under the control of a GAL1 promoter.

-

Synthetic complete medium lacking uracil (B121893) (SC-Ura) for selection.

-

Culture medium with glucose (repressing) and galactose (inducing).

-

Lithium Acetate (LiAc), Polyethylene Glycol (PEG).

-

Saponification reagents: 20% KOH in methanol (B129727).

-

Extraction solvent: n-Hexane.

-

GC-MS for analysis.

Methodology:

-

Gene Cloning: The full-length coding sequence of the candidate FRS gene is amplified from plant leaf cDNA and cloned into the pYES2 yeast expression vector.

-

Yeast Transformation: The constructed plasmid is transformed into the S. cerevisiae strain using the lithium acetate/polyethylene glycol method. Transformants are selected on SC-Ura agar (B569324) plates.

-

Yeast Cultivation and Induction:

-

A single colony is inoculated into 5 mL of SC-Ura medium with 2% glucose and grown overnight at 30°C.

-

The starter culture is used to inoculate 50 mL of SC-Ura medium with 2% galactose to induce gene expression under the GAL1 promoter.

-

The culture is incubated for 72 hours at 30°C with shaking.

-

-

Triterpenoid Extraction:

-

Yeast cells are harvested by centrifugation.

-

The cell pellet is resuspended in 20% KOH in methanol and incubated at 80°C for 1 hour for saponification.

-

After cooling, an equal volume of water is added.

-

The mixture is extracted three times with an equal volume of n-hexane.

-

The combined hexane (B92381) fractions are evaporated to dryness under a stream of nitrogen.

-

-

GC-MS Analysis:

-

The dried extract is derivatized if necessary (e.g., with BSTFA) and resuspended in a suitable solvent (e.g., ethyl acetate).

-

The sample is injected into a GC-MS system. The resulting mass spectrum of the product is compared with that of an authentic this compound standard and library data to confirm its identity.

-

3.2. Protocol for Extraction and Quantification of this compound from Plant Material

Objective: To extract and quantify the amount of this compound in a given plant tissue sample (e.g., dried leaves, roots, or cork).

Materials:

-

Dried and powdered plant material.

-

Organic solvents: Chloroform, n-hexane, or petroleum ether.

-

Soxhlet extraction apparatus.

-

Rotary evaporator.

-

Gas Chromatography with Flame Ionization Detection (GC-FID) or GC-MS.

-

Authentic this compound standard for calibration curve.

Methodology:

-

Sample Preparation: Plant material is dried to a constant weight and finely ground to increase the surface area for extraction.

-

Soxhlet Extraction:

-

Approximately 50 g of the dried powder is placed in a cellulose (B213188) thimble.

-

The thimble is placed in the Soxhlet extractor.

-

The extraction is performed with a suitable solvent, such as chloroform, for 6-8 hours.

-

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Quantification by GC-FID/GC-MS:

-

A stock solution of the crude extract is prepared in a known volume of solvent.

-

A calibration curve is generated using serial dilutions of the authentic this compound standard.

-

The sample is injected into the GC system. The peak area corresponding to this compound is integrated.

-

The concentration of this compound in the sample is calculated by comparing its peak area to the calibration curve. The final yield is typically expressed as mg per g of dry weight of the plant material.

-

Figure 3: Experimental workflow for identifying and characterizing a Friedelin Synthase gene.

Conclusion

The biosynthesis of this compound is a testament to the chemical complexity achievable by plant secondary metabolism. The pathway, culminating in a highly rearranged pentacyclic structure from a simple linear precursor, is orchestrated by the remarkable catalytic power of oxidosqualene cyclases, specifically Friedelin Synthase. Understanding this pathway, from the upstream MVA pathway to the final cyclization, is crucial for harnessing its potential. The detailed protocols and quantitative data presented herein provide a valuable resource for researchers aiming to explore natural sources, optimize production through metabolic engineering, and develop novel pharmaceuticals based on this potent triterpenoid scaffold.

The Pharmacological Profile of Friedelan-3-one: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedelan-3-one, a pentacyclic triterpenoid (B12794562) commonly known as friedelin (B1674157), is a naturally occurring compound isolated from a variety of plant species, mosses, and lichens.[1][2] First identified in 1807 from cork, this phytochemical has garnered significant scientific interest due to its diverse and potent pharmacological activities.[1][3] Structurally, friedelin is a perhydropicene derivative with an oxo group at the C-3 position and multiple methyl groups.[1] Its molecular formula is C₃₀H₅₀O, and it has a molecular weight of 426.7 g/mol .[1][4] This technical guide provides an in-depth review of the pharmacological properties of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows to support further research and drug development endeavors.

Physicochemical Properties

This compound is a highly non-polar compound, exhibiting high solubility in chloroform, sparing solubility in ethanol, and insolubility in water.[1] It possesses a topological polar surface area of 17.1 Ų.[1]

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O | [1][4] |

| Molecular Weight | 426.7 g/mol | [1][4] |

| pKa | -7.4 | [1] |

| Solubility | Chloroform (high), Ethanol (sparing), Water (insoluble) | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

Pharmacological Activities

Extensive research has demonstrated that this compound possesses a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antidiabetic, antioxidant, antimicrobial, and neuroprotective activities.[1][2]

Anti-inflammatory Activity

This compound has shown significant anti-inflammatory effects in various in-vivo models.[5]

Quantitative Data: Anti-inflammatory Activity

| Experimental Model | Dose | Inhibition (%) | Reference |

| Carrageenan-induced paw edema | 40 mg/kg | 52.5 | [5] |

| Croton oil-induced ear edema | 40 mg/kg | 68.7 | [5] |

| Cotton pellet-induced granuloma | 40 mg/kg | 36.3 | [5] |

| Adjuvant-induced arthritis | 40 mg/kg | 54.5 | [5] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.

-

Animals: Wistar rats are typically used.

-

Procedure:

-

Animals are divided into control, standard, and test groups.

-

The test compound (this compound) or standard drug (e.g., indomethacin) is administered orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension is administered into the right hind paw of each rat.

-

The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.[5]

-

Anticancer Activity

This compound has demonstrated cytotoxic effects against a range of cancer cell lines, with its mechanism often involving the induction of apoptosis.[3][6]

Quantitative Data: Anticancer Activity (IC₅₀ values)

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| U87MG | Glioblastoma Multiforme | 46.38 | [3] |

| HeLa | Cervical Carcinoma | - | [7] |

| HSC-1 | Squamous Carcinoma | - | [7] |

| PC3 | Prostate Carcinoma | 3.54 ± 0.30 to 8.32 ± 1.92 | [6] |

Note: Specific IC₅₀ values for HeLa and HSC-1 were not provided in the search results, but the compound showed significant activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Culture: Cancer cell lines (e.g., U87MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound (e.g., 12.5, 25, 50, 100, and 200 mg/L) dissolved in a suitable solvent like DMSO (final concentration usually <0.5%).[3]

-

After a specific incubation period (e.g., 24, 48, or 72 hours), the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[3]

-

Antidiabetic Activity

This compound exhibits antidiabetic effects by modulating glucose metabolism.[8] It has been shown to enhance glucose uptake and upregulate key proteins in the insulin (B600854) signaling pathway.[9][10]

Quantitative Data: Antidiabetic Activity

| Parameter | Effect | Reference |

| α-glucosidase inhibition (IC₅₀) | 19.51 µg/mL | [10] |

| Glucose absorption (in vitro) | 1.8-fold increase compared to insulin | [10] |

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, a key target in the management of type 2 diabetes.

-

Materials: α-glucosidase enzyme, p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, and a buffer solution (e.g., phosphate (B84403) buffer).

-

Procedure:

-

A mixture of the α-glucosidase enzyme and various concentrations of this compound is pre-incubated in a 96-well plate.

-

The reaction is initiated by adding the substrate, pNPG.

-

The plate is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).

-

The reaction is stopped by adding a solution like sodium carbonate.

-

The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined.[10]

-

Signaling Pathway: Antidiabetic Action of this compound

The antidiabetic effect of this compound is mediated, in part, through the PI3K/Akt signaling pathway, leading to the translocation of GLUT4 transporters to the cell membrane and enhanced glucose uptake in muscle cells.[8][10]

Caption: PI3K/Akt signaling pathway for glucose uptake enhanced by this compound.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties in various assay systems.[11]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound.

-

Materials: DPPH solution in methanol, test compound (this compound), and a standard antioxidant (e.g., ascorbic acid).

-

Procedure:

-

Different concentrations of this compound are added to a methanolic solution of DPPH.

-

The mixture is shaken and allowed to stand in the dark for a specific period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

-

The scavenging activity is calculated as the percentage of DPPH discoloration.

-

The EC₅₀ value (the effective concentration to scavenge 50% of DPPH radicals) can be determined.

-

Antimicrobial Activity

This compound has shown inhibitory activity against a range of bacteria and fungi.[12][13]

Quantitative Data: Antimicrobial Activity (MIC and MBC/MFC in µg/mL)

| Microorganism | MIC | MBC/MFC | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 10 | 20 | [12][13] |

| Staphylococcus aureus | - | 10 | [12][13] |

| Streptococcus pneumoniae | - | 10 | [12][13] |

| Helicobacter pylori | 10 | 20 | [12][13] |

| Escherichia coli | 10 | 40 | [12][13] |

| Candida tropicalis | - | 10 | [12][13] |

| Candida krusei | - | 20 | [12][13] |

Note: MIC values were not provided for all organisms in the search results.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculum, and the test compound.

-

Procedure:

-

Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate with the appropriate broth.

-

A standardized inoculum of the test microorganism is added to each well.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

To determine the minimum bactericidal/fungicidal concentration (MBC/MFC), an aliquot from the wells showing no growth is subcultured onto agar (B569324) plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.[12]

-

Isolation and Quantification

This compound is typically isolated from plant materials using chromatographic techniques.

Experimental Workflow: Isolation and Purification of this compound

Caption: General workflow for the isolation and purification of this compound.

Quantification of this compound in plant extracts and formulations is often performed using methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID).[1] For example, the amount of friedelin in Putranjiva roxburghii leaf extract has been quantified to be 0.003% w/w.[1]

Conclusion

This compound is a promising natural product with a wide array of pharmacological activities, supported by a growing body of scientific evidence. Its demonstrated efficacy in preclinical models of inflammation, cancer, and diabetes highlights its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols and signaling pathways outlined in this guide provide a solid foundation for researchers to further investigate the mechanisms of action and therapeutic applications of this versatile triterpenoid. Future studies should focus on in-vivo validation of its various activities, pharmacokinetic and toxicological profiling, and the exploration of its potential synergistic effects with existing drugs. The development of more efficient and sustainable methods for its production, such as through genetically engineered yeast, will also be crucial for its translation into clinical practice.[1]

References

- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound [webbook.nist.gov]

- 5. Anti-inflammatory, analgesic and antipyretic effects of friedelin isolated from Azima tetracantha Lam. in mouse and rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Friedelin exhibits antidiabetic effect in diabetic rats via modulation of glucose metabolism in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Myrianthus libericus: Possible mechanisms of hypoglycaemic action and in silico prediction of pharmacokinetics and toxicity profile of its bioactive metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

Unraveling the Anti-Inflammatory Mechanism of Friedelan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Friedelan-3-one, a pentacyclic triterpenoid (B12794562) found in various plant species, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning its anti-inflammatory effects. Through a comprehensive review of in-vivo and in-vitro studies, this document elucidates the compound's impact on key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. Detailed experimental protocols and quantitative data are presented to offer a complete picture for researchers and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. This compound has emerged as a promising natural compound with potent anti-inflammatory activity, making it a compelling candidate for further investigation and therapeutic development. This guide aims to consolidate the current understanding of its mechanism of action.

In-Vivo Anti-Inflammatory Activity

In-vivo studies have consistently demonstrated the anti-inflammatory efficacy of this compound in various animal models.

Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used assay to evaluate acute inflammation. Administration of this compound has been shown to significantly reduce paw swelling in a dose-dependent manner.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) | % Inhibition |

| Control (Carrageenan) | - | 0.84 ± 0.04 | - |

| This compound | 40 | 0.40 ± 0.03 | 52.5[1][2] |

| Indomethacin (Standard) | 10 | 0.35 ± 0.02 | 58.3 |

Other In-Vivo Models

This compound has also shown significant inhibitory effects in other models of acute and chronic inflammation, including croton oil-induced ear edema and cotton pellet-induced granuloma formation[1][2].

In-Vitro Anti-Inflammatory Activity

In-vitro assays using cell culture models, primarily lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, have been instrumental in dissecting the molecular mechanisms of this compound.

Inhibition of Pro-Inflammatory Mediators

This compound has been shown to suppress the production of key pro-inflammatory mediators.

Table 2: In-Vitro Inhibitory Effects of this compound

| Parameter | Cell Line | Stimulant | Effect of this compound | Quantitative Data |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Inhibition | - |

| Prostaglandin E2 (PGE2) Production | - | - | - | - |

| Tumor Necrosis Factor-α (TNF-α) Release | RAW 264.7 | LPS | Inhibition | 23.5% inhibition at 100 µM[3] |

| Interleukin-6 (IL-6) Release | RAW 264.7 | LPS | Inhibition | - |

| Soybean Lipoxygenase (SBL) Activity | - | - | Inhibition | IC50: 35.8 µM[3] |

| iNOS Expression | RAW 264.7 | LPS | Down-regulation | - |

| COX-2 Expression | RAW 264.7 | LPS | Down-regulation | - |

Core Signaling Pathways

The anti-inflammatory effects of this compound are primarily mediated through the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound has been shown to inhibit this pathway by:

-

Preventing the phosphorylation and degradation of IκBα.

-

Inhibiting the nuclear translocation of the p65 subunit of NF-κB.

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a critical role in transducing extracellular signals to cellular responses, including inflammation.

Studies suggest that this compound can inhibit the phosphorylation of JNK, thereby attenuating the downstream inflammatory cascade. The precise effects on p38 and ERK phosphorylation require further investigation.

Caption: MAPK Signaling Pathway Modulation by this compound.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol outlines the in-vivo assessment of the acute anti-inflammatory activity of this compound.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

In-Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol details the in-vitro evaluation of this compound's effect on pro-inflammatory mediator production.

Caption: Workflow for LPS-Stimulated Macrophage Assay.

Conclusion and Future Directions

This compound exerts its anti-inflammatory effects through the potent inhibition of the NF-κB signaling pathway and modulation of the MAPK cascade. This leads to a downstream reduction in the production of key pro-inflammatory mediators. The data presented herein provides a strong foundation for its further development as a therapeutic agent.

Future research should focus on:

-

Conducting comprehensive dose-response studies to establish precise IC50 values for the inhibition of various cytokines and signaling proteins.

-

Elucidating the specific effects of this compound on p38 and ERK phosphorylation.

-

Investigating the potential of this compound in various chronic inflammatory disease models.

-

Exploring its safety and pharmacokinetic profiles in preclinical and clinical settings.

This in-depth understanding of this compound's mechanism of action will be pivotal in unlocking its full therapeutic potential for the management of inflammatory disorders.

References

Unveiling the Anticancer Potential of Friedelan-3-one: A Preliminary Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Friedelan-3-one, a pentacyclic triterpenoid (B12794562) found in various plant species, has emerged as a promising candidate in anticancer research. This technical guide provides a preliminary investigation into the anticancer properties of this compound, summarizing its cytotoxic effects against various cancer cell lines and elucidating its potential mechanisms of action. This document consolidates quantitative data, details key experimental methodologies, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers in oncology and drug discovery.

Introduction

This compound, also known as friedelin, is a naturally occurring triterpenoid that has been the subject of growing interest within the scientific community due to its diverse pharmacological activities.[1][2] Among these, its anticancer properties are particularly noteworthy. Preliminary studies have demonstrated its ability to inhibit the proliferation of a range of cancer cells, suggesting its potential as a lead compound for the development of novel chemotherapeutic agents. This guide aims to provide a detailed overview of the current understanding of this compound's anticancer effects, with a focus on its cytotoxic efficacy and the molecular pathways it modulates.

Cytotoxic Activity of this compound

The anticancer potential of this compound has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, have been determined in several studies. A summary of these findings is presented in Table 1.

| Cancer Cell Line | Cell Type | IC50 Value | Incubation Time (h) | Reference |

| L929 | Mouse fibrosarcoma | 1.48 µg/mL (3.47 µM) | 48 | [3][4] |

| HeLa | Human cervical cancer | 2.59 µg/mL (6.07 µM) | 48 | [3][4] |

| A375 | Human malignant melanoma | 2.46 µg/mL (5.77 µM) | 48 | [3][4] |

| THP-1 | Human leukemia | 2.33 µg/mL (5.46 µM) | 48 | [3][4] |

| PC3 | Human prostate cancer | 28.4 ± 0.7 µM | Not Specified | [3] |

| MCF-7 | Human breast cancer | 0.51 µg/mL (1.19 µM) | 48 | [1] |

| 22Rv1 | Human prostate carcinoma (hormone-sensitive) | 72.025 µg/mL (168.8 µM) | Not Specified | [1][5] |

| DU145 | Human prostate cancer (hormone-insensitive) | 81.766 µg/mL (191.6 µM) | Not Specified | [1][5] |

| U87MG | Human glioblastoma | 46.38 µg/mL (108.7 µM) | Not Specified | [6] |

| U251 | Human glioblastoma | 17.1 µM | Not Specified | |

| HN22 | Human head and neck squamous cell carcinoma | Dose-dependent cytotoxicity observed | 72 | [7] |

| HepG2 | Human liver cancer | Dose-dependent cytotoxicity observed | 72 | [7] |

| HCT116 | Human colon cancer | Dose-dependent cytotoxicity observed | 72 | [7] |

Note: IC50 values were converted from µg/mL to µM where possible for consistency, using the molecular weight of this compound (426.7 g/mol ).[1]

Mechanism of Action

Emerging evidence suggests that this compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and modulating key cellular signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

Studies have shown that this compound can trigger apoptosis in cancer cells. This is a critical mechanism for a potential anticancer agent as it leads to the controlled elimination of malignant cells. For instance, in oral cancer cells, this compound was found to induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and Caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[8] This shift in the balance between pro- and anti-apoptotic proteins is a hallmark of the intrinsic apoptosis pathway.

Modulation of Signaling Pathways

This compound has been reported to interfere with several signaling pathways that are often dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Its overactivation is a common feature in many cancers.[7][9] this compound has been shown to inhibit the PI3K/Akt signaling pathway, which likely contributes to its pro-apoptotic and anti-proliferative effects.[1] The inhibition of this pathway can lead to the downstream suppression of survival signals and the activation of apoptotic machinery.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

Friedelin: A Comprehensive Technical Guide on its Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedelin is a pentacyclic triterpenoid, a class of naturally occurring organic compounds found in a variety of plant species, mosses, and lichens. Notably abundant in cork tissue, Friedelin has garnered significant interest within the scientific community for its diverse pharmacological activities. These include anti-inflammatory, anticancer, antioxidant, and neuroprotective properties, making it a promising candidate for drug development.[1][2] This technical guide provides an in-depth overview of the physicochemical properties and solubility of Friedelin, offering crucial data and methodologies for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

The fundamental physicochemical characteristics of Friedelin are summarized in the table below. These properties are essential for understanding its behavior in biological systems and for the design of appropriate formulation and delivery strategies.

| Property | Value | References |

| Molecular Formula | C₃₀H₅₀O | [2] |

| Molecular Weight | 426.72 g/mol | [2] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 262-265 °C | |

| Boiling Point | 477.2 ± 13.0 °C (Predicted) | |

| pKa | -7.4 (Extremely weak base) | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and therapeutic efficacy. Friedelin is a non-polar compound, which dictates its solubility in various solvents.[2] A summary of its qualitative solubility is presented below.

| Solvent | Solubility | References |

| Water | Insoluble | [2] |

| Ethanol | Sparingly soluble | [2] |

| Chloroform (B151607) | Highly soluble | [2] |

| Dichloromethane | Soluble | [2] |

| Ethyl Acetate | Soluble | |

| Acetone | Soluble | |

| DMSO | Soluble | |

| Methanol | Sparingly soluble | [2] |

| Petroleum Ether | Soluble | [2] |

| Hexane | Soluble | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines common experimental protocols for the extraction, quantification, and solubility determination of Friedelin.

Extraction of Friedelin from Plant Material: Soxhlet Extraction

Soxhlet extraction is a widely used method for the efficient extraction of compounds from solid materials.[2]

Objective: To extract Friedelin from dried plant material.

Apparatus and Reagents:

-

Soxhlet extractor

-

Heating mantle

-

Round bottom flask

-

Condenser

-

Thimble

-

Dried and powdered plant material (e.g., cork, leaves)

-

Solvent (e.g., Chloroform, Hexane, or Ethanol)[2]

Procedure:

-

Accurately weigh a known amount of dried, powdered plant material and place it inside a cellulose (B213188) thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill the round bottom flask with the chosen solvent (e.g., chloroform) to approximately two-thirds of its volume.[3]

-

Assemble the Soxhlet apparatus by connecting the flask to the extractor and the extractor to the condenser.

-

Heat the solvent in the flask using a heating mantle. The solvent will evaporate, and its vapor will travel up to the condenser.

-

The condensed solvent drips into the thimble containing the plant material, initiating the extraction process.

-

Once the solvent level in the extractor chamber reaches the top of the siphon tube, the solvent containing the extracted compounds is siphoned back into the round bottom flask.

-

This cycle is repeated continuously for a predetermined period (e.g., 6 hours) to ensure complete extraction.[3]

-

After extraction, the solvent is evaporated under reduced pressure to obtain the crude extract containing Friedelin.

Experimental Workflow for Soxhlet Extraction

Caption: Workflow of Friedelin extraction using the Soxhlet method.

Quantification of Friedelin: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the separation and quantification of compounds in a mixture.[3][4]

Objective: To quantify the amount of Friedelin in an extract.

Apparatus and Reagents:

-

HPTLC system (applicator, developing chamber, scanner)

-

HPTLC plates pre-coated with silica (B1680970) gel 60 F254

-

Friedelin standard

-

Sample extract

-

Mobile phase: Toluene: Chloroform (9:1 v/v)[3]

-

Derivatizing agent: Vanillin-sulphuric acid reagent

-

Solvents for sample and standard preparation (e.g., Chloroform)

Procedure:

-

Preparation of Standard and Sample Solutions:

-

Prepare a stock solution of Friedelin standard of known concentration (e.g., 100 µg/mL) in chloroform.[3]

-

Dissolve a known amount of the crude extract in chloroform to obtain a specific concentration.

-

-

Application:

-

Apply known volumes of the standard solution (for calibration curve) and the sample solution as bands onto the HPTLC plate using an automated applicator.

-

-

Development:

-

Develop the plate in a pre-saturated twin-trough chamber with the mobile phase until the solvent front reaches a predefined distance.

-

-

Derivatization:

-

After development, dry the plate and spray it with the vanillin-sulphuric acid reagent.

-

Heat the plate at a specific temperature (e.g., 105°C) for a few minutes to visualize the spots.

-

-

Scanning and Quantification:

-

Scan the derivatized plate using a TLC scanner at a specific wavelength (e.g., 580 nm).[3]

-

The amount of Friedelin in the sample is calculated by comparing the peak area of the sample with the calibration curve generated from the standards.

-

Quantification of Friedelin: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific analytical technique for identifying and quantifying volatile and semi-volatile compounds.[2]

Objective: To identify and quantify Friedelin in a sample.

Apparatus and Reagents:

-

Gas chromatograph coupled with a mass spectrometer

-

Capillary column (e.g., HP-5MS)

-

Friedelin standard

-

Sample extract

-

Carrier gas (Helium)

-

Solvents for sample and standard preparation

Procedure:

-

Sample Preparation:

-

Prepare a solution of the sample extract and the Friedelin standard in a suitable solvent.

-

-

GC-MS Analysis:

-

Inject a small volume of the prepared solution into the GC inlet.

-

The separation is carried out on the capillary column using a specific temperature program. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the compounds.[2]

-

The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

-

-

Data Analysis:

-

Friedelin is identified by comparing its retention time and mass spectrum with that of the standard.

-

Quantification is achieved by comparing the peak area of Friedelin in the sample to a calibration curve generated from the standard.

-

Solubility Determination: Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound.[5][6]

Objective: To determine the quantitative solubility of Friedelin in a specific solvent.

Apparatus and Reagents:

-

Shaking incubator or water bath

-

Vials with screw caps

-

Analytical balance

-

Filtration unit (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPTLC, GC-MS, or UV-Vis spectrophotometer)

-

Friedelin

-

Solvent of interest

Procedure:

-

Add an excess amount of Friedelin to a known volume of the solvent in a vial.

-

Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[5][6]

-

After incubation, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Quantify the concentration of Friedelin in the filtered supernatant using a validated analytical method (e.g., HPTLC or GC-MS).

-

The determined concentration represents the solubility of Friedelin in that solvent at the specified temperature.

Signaling Pathways Modulated by Friedelin

Friedelin exerts its pharmacological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for identifying potential therapeutic targets.

Apoptosis Induction in Cancer Cells

Friedelin has been shown to induce apoptosis (programmed cell death) in cancer cells through the intrinsic pathway.[7] It modulates the expression of key apoptotic regulatory proteins.

Friedelin-Induced Apoptotic Pathway

Caption: Friedelin induces apoptosis by upregulating p53 and Bax, and downregulating Bcl-2.

Neuroprotective Effects

Friedelin exhibits neuroprotective properties by mitigating oxidative stress and neuroinflammation. One of the key pathways involved is the c-Jun N-terminal kinase (JNK)/NF-κB signaling pathway.[1][8]

Neuroprotective Signaling Pathway of Friedelin

Caption: Friedelin's neuroprotective effect via inhibition of the JNK/NF-κB pathway.

Anti-inflammatory Action

Friedelin's anti-inflammatory effects are partly mediated through the regulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is also linked to autophagy.

Anti-inflammatory and Autophagy Regulation by Friedelin

Caption: Friedelin's anti-inflammatory effect through AMPK/mTOR signaling and autophagy.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties, solubility, and relevant experimental methodologies for Friedelin. The presented data and protocols are intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of this promising natural compound. A thorough understanding of these fundamental characteristics is paramount for the rational design of future studies, including formulation development, pharmacokinetic profiling, and efficacy testing. The elucidation of its interactions with key signaling pathways further underscores its potential as a multi-target therapeutic agent.

References

- 1. Friedelin Attenuates Neuronal Dysfunction and Memory Impairment by Inhibition of the Activated JNK/NF-κB Signalling Pathway in Scopolamine-Induced Mice Model of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. enamine.net [enamine.net]

- 7. Friedelin induces apoptosis in oral cancer: Insights from in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Friedelan-3-one: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Friedelan-3-one, a pentacyclic triterpenoid (B12794562), has garnered significant attention in the scientific community for its diverse pharmacological activities. First isolated in the early 19th century, this natural product has a rich history intertwined with the exploration of cork and various plant species. This technical guide provides an in-depth overview of the discovery and historical context of this compound, detailed experimental protocols for its isolation and purification, a comprehensive summary of its physicochemical and spectroscopic properties, and an exploration of its mechanism of action, with a focus on its modulation of key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The journey of this compound began in 1807, when it was first isolated from cork bark using alcohol.[1][2] Initially, it was simply referred to as "cork alcohol."[1][2] It wasn't until later that its complex pentacyclic triterpenoid structure was elucidated and it was given its systematic name. This compound is abundantly found in the cork tissues of trees like Quercus suber.[1][2] Beyond cork, it has been identified in a wide array of plant species from families such as Celastraceae, Asteraceae, Fabaceae, and Myrtaceae.[1][3] Its presence has also been noted in some mosses and lichens.[1][3] Historically used in folk medicine for treating pain and inflammation, the rich presence of this compound in these natural sources has spurred further investigation into its therapeutic potential.[4]

Physicochemical and Spectroscopic Data

The unambiguous identification and characterization of this compound are paramount for research and development. The following tables summarize its key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₅₀O | [5] |

| Molecular Weight | 426.72 g/mol | [5] |

| Melting Point | 263 °C | |

| Appearance | White powder | |

| Solubility | Soluble in chloroform (B151607); sparingly soluble in ethanol; insoluble in water. | [1] |

| CAS Number | 559-74-0 | [5] |

Table 2: Spectroscopic Data of this compound

| Technique | Key Data Points | Reference(s) |

| ¹³C NMR (CDCl₃, δ in ppm) | C-3 (C=O): ~213.2 | |

| C-1: ~22.2, C-2: ~41.5, C-4: ~58.2, C-5: ~42.1, C-6: ~18.2, C-7: ~18.6, C-8: ~53.1, C-9: ~37.4, C-10: ~59.5, C-11: ~35.6, C-12: ~30.5, C-13: ~39.7, C-14: ~38.3, C-15: ~32.4, C-16: ~36.0, C-17: ~29.9, C-18: ~42.8, C-19: ~35.3, C-20: ~28.2, C-21: ~32.8, C-22: ~39.2, C-23: ~6.8, C-24: ~14.7, C-25: ~17.9, C-26: ~20.2, C-27: ~18.6, C-28: ~32.1, C-29: ~31.8, C-30: ~35.0 | ||

| ¹H NMR (CDCl₃, δ in ppm) | Multiple methyl singlets and multiplets between δ 0.72 and 1.18. Protons adjacent to the carbonyl group (H-2 and H-4) appear as multiplets around δ 2.2-2.4. | |

| IR (KBr, cm⁻¹) | Strong absorption band for the carbonyl group (C=O) at approximately 1715 cm⁻¹. | |

| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) at m/z 426. Characteristic fragmentation pattern. |

Experimental Protocols

The following section provides detailed methodologies for the extraction, purification, and characterization of this compound from a natural source, primarily focusing on cork due to its high abundance of the compound.

Soxhlet Extraction of this compound from Cork

This protocol describes a classic and effective method for the initial extraction of this compound.

Materials:

-

Powdered cork

-

n-Hexane or Chloroform (reagent grade)

-

Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

-

Heating mantle

-

Cellulose (B213188) extraction thimble

-

Rotary evaporator

Procedure:

-

Weigh approximately 50 g of finely powdered cork and place it into a cellulose extraction thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing 300 mL of n-hexane (or chloroform) and boiling chips.

-

Heat the solvent in the round-bottom flask using a heating mantle to a gentle boil.

-

Allow the extraction to proceed for approximately 6-8 hours. The solvent will continuously cycle through the cork powder, extracting the soluble compounds.[2]

-

After the extraction is complete, turn off the heat and allow the apparatus to cool.

-

Dismantle the apparatus and transfer the solvent containing the crude extract from the round-bottom flask.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain a solid or semi-solid crude extract.

Purification by Column Chromatography

This protocol outlines the purification of the crude extract to isolate this compound.

Materials:

-

Crude this compound extract

-

Silica (B1680970) gel (70-230 mesh)

-

Petroleum ether (or hexane) and Ethyl acetate (B1210297) (ACS grade)

-

Glass chromatography column

-

Cotton or glass wool

-

Sand

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp and/or an appropriate staining solution (e.g., anisaldehyde-sulfuric acid)

Procedure:

-

Column Packing:

-

Place a small plug of cotton or glass wool at the bottom of the chromatography column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in petroleum ether and pour it into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing.

-

Add another thin layer of sand on top of the packed silica gel.

-

Wash the column with petroleum ether, ensuring the solvent level never drops below the top of the sand.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of chloroform or the initial mobile phase.

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with 100% petroleum ether.

-

Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., starting with 2% ethyl acetate in petroleum ether and incrementally increasing to 5%, 10%, etc.).[6]

-

-

Fraction Collection and Analysis:

-

Collect the eluate in small fractions (e.g., 10-15 mL).

-

Monitor the separation by spotting each fraction on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., 10% ethyl acetate in petroleum ether).

-

Visualize the spots under a UV lamp or by staining.

-

Combine the fractions containing pure this compound (identified by a single spot with the correct Rf value).

-

-

Solvent Evaporation:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.

-

Recrystallization

This final purification step yields highly pure, crystalline this compound.

Materials:

-

Purified this compound from column chromatography

-

A suitable solvent system (e.g., ethyl acetate/hexane or chloroform/methanol)

-

Erlenmeyer flask

-

Hot plate

-

Filter paper

-

Buchner funnel and vacuum flask

Procedure:

-

Dissolve the purified this compound in a minimal amount of the hot solvent (e.g., ethyl acetate).[7]

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature. Crystals should begin to form.[7]

-

To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and anticancer properties being of particular interest. These effects are mediated through its interaction with key intracellular signaling pathways.

Anti-inflammatory Activity and a Logical Workflow for its Assessment

This compound has demonstrated potent anti-inflammatory effects in various studies.[8] Its mechanism of action involves the inhibition of pro-inflammatory signaling pathways. A logical workflow to assess its anti-inflammatory potential is outlined below.

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. This compound has been shown to inhibit this pathway, contributing to its anticancer effects. It has been observed to inhibit the phosphorylation of mTOR, a key downstream effector of the PI3K/Akt pathway.[4]

Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response to infection and inflammation. Chronic activation of NF-κB is linked to various inflammatory diseases and cancer. This compound has been found to inhibit the activation of the NF-κB signaling pathway, which is a significant contributor to its anti-inflammatory properties.[9] Studies have shown that it can inhibit the phosphorylation of JNK, an upstream regulator of NF-κB.[9]

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Conclusion

This compound stands as a testament to the rich chemical diversity found in nature and its potential for therapeutic applications. From its humble beginnings as "cork alcohol" to its current status as a promising bioactive molecule, its journey highlights the importance of continued research into natural products. This guide has provided a comprehensive overview of its history, isolation, characterization, and biological activities, with a focus on its modulation of critical signaling pathways. It is hoped that this information will serve as a valuable tool for scientists and researchers, facilitating further exploration and development of this compound as a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Revealing the Mechanism of Friedelin in the Treatment of Ulcerative Colitis Based on Network Pharmacology and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereochemistry of Friedelan-3-one